FMF-04-159-2
Description
Overview of Cyclin-Dependent Kinase (CDK) Regulation in Cellular Processes
Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are essential for regulating key cellular processes. wikipedia.orgnumberanalytics.com Their primary role is in controlling the eukaryotic cell cycle, ensuring that cells replicate their DNA and divide in an orderly and precise manner. wikipedia.orgnih.gov The activity of CDKs is dependent on their association with regulatory proteins called cyclins. wikipedia.org When a cyclin binds to its corresponding CDK, it forms a heterodimer complex that activates the kinase, which then phosphorylates specific protein substrates. mdpi.com This phosphorylation is a critical switch that drives the cell through the different phases of the cell cycle (G1, S, G2, and M). wikipedia.org
Beyond cell cycle control, CDKs are also involved in the regulation of gene transcription, DNA repair, and metabolism. wikipedia.orgnumberanalytics.comebi.ac.uk For instance, certain CDKs, often termed transcriptional CDKs, phosphorylate components of the transcription machinery, such as RNA polymerase II, to control the expression of genes. numberanalytics.commdpi.com Given their central role, the activity of CDKs is tightly regulated not only by cyclins but also by CDK inhibitors (CKIs) and post-translational modifications like phosphorylation. wikipedia.orgnumberanalytics.com Dysregulation of CDK activity can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govebi.ac.uk
Characterization of the TAIRE Family Kinases (CDK14, CDK15, CDK16, CDK17, CDK18) and their Research Significance
Within the larger CDK family, there is a less-studied subgroup known as the TAIRE family, named for a conserved "TAIRE" amino acid sequence motif in their cyclin-binding domain. nih.govthesgc.org This family includes CDK14, CDK15, CDK16, CDK17, and CDK18. nih.govthesgc.org These kinases are considered atypical CDKs and are part of the "dark kinome," meaning their functions are not yet fully understood. researchgate.net The TAIRE family is activated by binding to Cyclin Y. researchgate.nettandfonline.com
The TAIRE kinases are gaining research significance due to their emerging roles in various cellular pathways and their frequent identification as off-targets of clinical kinase inhibitors. nih.govnih.gov
CDK14 (also known as PFTK1) is the most studied member and is implicated in the Wnt signaling pathway, a crucial pathway for embryonic development and tissue homeostasis. tandfonline.comresearchgate.net The CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, promoting signal transduction. tandfonline.comresearchgate.netuniprot.org Overexpression of CDK14 has been linked to several cancers, including esophageal, colorectal, and ovarian cancer. researchgate.netnih.govjcancer.org
CDK15 (also known as PFTK2) has been suggested to regulate the beta-catenin/MEK-ERK signaling pathway. thesgc.org
CDK16 (also known as PCTK1) is highly expressed in the brain and testes and is thought to influence the cell cycle through the phosphorylation of p27. thesgc.orgtandfonline.com
CDK17 (also known as PCTK2) may play a role in glycerophospholipid metabolism. thesgc.org
CDK18 (also known as PCTK3) has been implicated in regulating cell motility. thesgc.org
The high degree of similarity in the binding pockets of the TAIRE kinases makes it challenging to develop selective inhibitors for individual members, though pan-TAIRE inhibitors are being developed to better understand their collective functions. researchgate.netmdpi.com
Emergence of FMF-04-159-2 as a Key Research Tool for CDK14
The study of TAIRE kinases, particularly CDK14, has been hampered by a lack of specific chemical tools. nih.govmdpi.com To address this, researchers developed this compound as a potent and specific tool compound to investigate the cellular functions of CDK14. nih.govnih.govproteomexchange.org
This compound is a covalent inhibitor that specifically targets a cysteine residue (C218) in CDK14, leading to irreversible binding. nih.gov This covalent mechanism allows for sustained inhibition of CDK14 even after the compound is washed out of the cellular environment, a key feature that helps researchers distinguish the effects of CDK14 inhibition from the compound's other, reversible off-target effects. nih.govnih.gov While this compound potently inhibits CDK14, it also shows inhibitory activity across the entire TAIRE family (a pan-TAIRE biased selectivity profile) and has some reversible off-target activity against CDK2. nih.gov
The development of this compound and its reversible analog, FMF-04-159-R, has provided a crucial pharmacological means to probe the consequences of CDK14 inhibition. nih.govnih.gov Studies using this tool have suggested that CDK14 plays a supporting, rather than a driving, role in cell cycle progression, particularly in mitosis. nih.govnih.gov Its use in phosphoproteomics studies has helped identify potential substrates of CDK14, furthering our understanding of its role in cellular signaling. nih.govproteomexchange.org Therefore, this compound is considered a valuable tool for deconvoluting the specific biological roles of CDK14. nih.govprobechem.com
Research Findings Tables
Table 1: Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases, demonstrating its potency and selectivity profile. Lower IC₅₀ values indicate higher potency.
| Target Kinase | Assay Type | IC₅₀ (nM) | Binding Type | Reference |
| CDK14 | Cellular NanoBRET | 39.6 | Covalent | nih.govmedchemexpress.com |
| CDK14 | Kinase Activity | 88 | Covalent | rndsystems.comtocris.com |
| CDK16 | Kinase Activity | 10 | Reversible | rndsystems.comtocris.com |
| CDK2 | Cellular NanoBRET | 256 | Reversible | nih.govmedchemexpress.com |
| CDK17 | Kinase Activity | >1000 (Inhibits at 1µM) | Reversible | nih.govrndsystems.com |
| CDK18 | Kinase Activity | >1000 (Inhibits at 1µM) | Reversible | nih.govrndsystems.com |
Properties
CAS No. |
2364489-81-4 |
|---|---|
Molecular Formula |
C28H30Cl3N7O5S |
Molecular Weight |
683.0 |
IUPAC Name |
(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |
InChI Key |
HZPYSAHDRSBARR-QPJJXVBHSA-N |
SMILES |
O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FMF-04-159-2; FMF041592; FMF 04 159 2; |
Origin of Product |
United States |
Discovery and Chemical Biology of Fmf 04 159 2
Rationale for the Design of Covalent CDK14 Inhibitors
Cyclin-Dependent Kinase 14 (CDK14) is a member of the TAIRE subfamily of CDKs, which also includes CDKs 15-18. nih.gov This subfamily is named for the characteristic "TAIRE" sequence motif found in their cyclin binding site. nih.gov The TAIRE kinases have been identified as an understudied branch of the CDK family, despite evidence implicating their overexpression in numerous cancers, such as colorectal, ovarian, and gastric cancer. nih.gov Until recently, the lack of selective tool compounds made it difficult to investigate the specific pharmacological outcomes of CDK14 inhibition. nih.gov
The development of kinase inhibitors is often challenged by the high degree of conservation in the ATP binding site across the human kinome, leading to off-target effects. tandfonline.com Covalent inhibition presents a strategic approach to overcome this challenge. By forming a stable, covalent bond with a specific amino acid residue within the target kinase, these inhibitors can achieve high potency and prolonged duration of action. acs.org The design rationale for a covalent CDK14 inhibitor was to leverage a unique cysteine residue (Cys218) near the ATP binding pocket of CDK14. sigmaaldrich.comunmc.edu The strategy aimed to develop compounds with reduced reversible binding affinity, which would minimize binding to off-target kinases, while retaining the ability to form a covalent bond with CDK14, thereby enhancing selectivity and potency for the intended target. nih.govchemrxiv.org This approach led to the creation of FMF-04-159-2, the first covalent CDK14 inhibitor with a bias for the TAIRE kinase family. nih.govresearchgate.net
Synthetic Methodologies Employed in the Derivation of this compound
The development of this compound originated from a known multi-targeted kinase inhibitor scaffold. nih.gov Specifically, the 4-amino-1H-pyrazole core of the CMCG kinase inhibitor AT7519 served as the starting point. nih.govmdpi.com AT7519 was initially identified as an effective CDK14 inhibitor in a cellular engagement screen. nih.gov
The synthetic strategy involved modifying the AT7519 structure to incorporate a reactive "warhead" capable of forming a covalent bond with the target cysteine residue in CDK14. mdpi.com this compound is an extended analogue of AT7519 that features an α,β-unsaturated carbonyl moiety, specifically an acrylamide (B121943) group, which acts as a Michael acceptor for the thiol group of the cysteine residue. nih.govmdpi.com The synthesis described in the literature involves a multi-step process culminating in the attachment of this covalent warhead. nih.gov Docking studies using a CDK14 homology model were instrumental in guiding the synthetic design, predicting that specific linked two-ring systems would position the warhead for optimal covalent engagement with Cys218. researchgate.net
Structure-Activity Relationship (SAR) Studies Guiding this compound Development
The optimization of the initial lead compound, AT7519, into the selective covalent inhibitor this compound was guided by extensive structure-activity relationship (SAR) studies. nih.govnih.gov Researchers synthesized and evaluated a series of 4-amino-1H-pyrazole analogs to understand the structural requirements for potent and selective CDK14 inhibition. nih.gov
Key findings from the SAR studies include:
Hinge-Binding Motif: Alterations to the hinge-binding motifs were explored to decrease reversible binding affinity in an effort to improve selectivity for CDK14 over other kinases. nih.gov
Covalent Warhead: The addition of the acrylamide warhead was crucial for covalent binding. The importance of this group was confirmed by comparing the activity of covalent inhibitors with their saturated, non-reactive analogs. For instance, removing the covalent warhead in compounds like 57 and 75 resulted in significantly lower potency against CDK14, demonstrating that covalent bond formation enhances binding. nih.gov
Linker and R-groups: The nature of the linker and various substituents was systematically varied. Molecules featuring a piperidine (B6355638) linked to an aminobenzamide at the R¹ position showed reduced CDK14 potency compared to the parent compound, AT7519. nih.govresearchgate.net Furthermore, SAR studies indicated a preference for 1,4-aminopiperidine regiochemistry, as the 1,3-regiochemistry was not well tolerated. researchgate.net
These systematic modifications culminated in the identification of this compound as a potent covalent inhibitor of CDK14. nih.govnih.gov
Comparative Analysis with Structural Analogs and Precursor Compounds
The unique profile of this compound is best understood through comparison with its key precursor, AT7519, and its reversible analog, FMF-04-159-R.
AT7519 (Precursor): AT7519 is a multi-targeted inhibitor of cyclin-dependent kinases. nih.gov While it shows efficacy against CDK14, it also inhibits a broad range of other kinases. nih.gov In contrast, this compound was designed for and exhibits an improved selectivity profile with a bias towards the TAIRE kinase family (CDK14, 16, 17, 18). nih.govnih.gov Although this compound is less potent in antiproliferative assays against HCT116 colorectal cancer cells than some of its less selective precursors, its value lies in its enhanced selectivity as a chemical probe for CDK14. nih.govmdpi.com
FMF-04-159-R (Reversible Analog): To distinguish the effects of covalent binding from reversible interactions, a control compound, FMF-04-159-R, was synthesized. nih.gov In this analog, the reactive acrylamide warhead is replaced with a saturated dimethylbutanamide group, preventing covalent bond formation. nih.govtocris.com
Biochemical binding assays revealed that this compound and FMF-04-159-R have similar initial biochemical potencies against CDK14, indicating that the primary reversible binding affinity is comparable. nih.gov However, the critical difference emerges in kinase activity assays and cellular washout experiments. This compound was found to be approximately 10-fold more potent than FMF-04-159-R in a ³³P kinase assay. nih.gov Crucially, after a compound washout period, the inhibitory effect of this compound on CDK14 was sustained, while the inhibition by FMF-04-159-R was reversible. nih.govtocris.com This directly demonstrates the covalent mechanism of this compound and shows that the covalent interaction significantly enhances the cellular inhibition of CDK14. nih.gov
This compound does exhibit some off-target activity, reversibly binding to CDK2 and other TAIRE family members at higher concentrations. nih.govtocris.com The use of FMF-04-159-R as a control is therefore essential in experiments to delineate the specific consequences of covalent CDK14 inhibition. nih.gov
Table 1: Comparative Inhibitory Activity (IC₅₀) of this compound and its Reversible Analog FMF-04-159-R
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | CDK14 | NanoBRET | 39.6 | medchemexpress.commedchemexpress.com |
| CDK14 | Kinase Activity | 88 | tocris.com | |
| CDK14 | Biochemical Binding | 86 | nih.govprobechem.com | |
| CDK16 | Kinase Activity | 10 | tocris.com | |
| CDK2 | NanoBRET | 256 | tocris.commedchemexpress.com | |
| FMF-04-159-R | CDK14 | NanoBRET | 563 | nih.govtocris.com |
| CDK14 | Kinase Activity | 140 | tocris.com | |
| CDK16 | Kinase Activity | 6 | tocris.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Description |
|---|---|
| This compound | A potent, selective, and covalent inhibitor of CDK14. |
| FMF-04-159-R | The reversible, non-covalent control analog of this compound. |
| AT7519 | A multi-targeted inhibitor of cyclin-dependent kinases; the precursor to this compound. |
| THZ1 | A covalent inhibitor of CDK7. |
| THZ531 | A covalent inhibitor of CDK12/13. |
Biochemical and Cellular Target Engagement of Fmf 04 159 2
Characterization of CDK14 as the Primary Target of FMF-04-159-2
This compound was developed as a potent and specific covalent inhibitor of CDK14. nih.govresearchgate.net Its design was the result of iterative medicinal chemistry aimed at improving the selectivity profile of earlier compounds. nih.gov Studies have confirmed that this compound directly and covalently binds to CDK14. researchgate.net This interaction has been shown to have effects on biological processes such as the cell cycle, inducing a G2/M phase arrest in cancer cell lines. rndsystems.comtocris.com The development of this compound has provided a valuable tool to investigate the cellular functions of CDK14. nih.gov
Determination of Binding Affinity and Covalent Interaction Profile with CDK14
The interaction between this compound and CDK14 is characterized by covalent bond formation. nih.gov Mass spectrometry analysis has demonstrated the stoichiometric labeling of recombinant CDK14 by this compound and identified Cysteine 218 (C218) as the exclusive site of this covalent attachment. nih.gov
Biochemical assays have been employed to quantify the binding affinity. A LanthaScreen assay showed that this compound has a biochemical IC50 of 86 nM for CDK14. nih.govprobechem.com In a cellular context, the NanoBRET live cell target engagement assay revealed a potent engagement with an IC50 of 39.6 nM. nih.govmedchemexpress.com A key indicator of its covalent nature is the sustained engagement of CDK14 even after a two-hour compound washout, with a persistent IC50 of 56.3 nM. nih.govprobechem.com This sustained inhibition after washout is a hallmark of irreversible binding. nih.gov
Table 1: Binding Affinity of this compound for CDK14
| Assay Type | IC50 (nM) | Note |
|---|---|---|
| Biochemical (LanthaScreen) | 86 nih.govprobechem.com | Measures direct binding to the kinase. |
| Cellular (NanoBRET) | 39.6 nih.govmedchemexpress.com | Measures target engagement in live cells. |
| Cellular (NanoBRET with washout) | 56.3 nih.govprobechem.com | Demonstrates sustained, covalent binding. |
Evaluation of Selectivity Profile Against Other TAIRE Family Kinases (CDK15, CDK16, CDK17, CDK18)
This compound exhibits a pan-TAIRE family specificity, meaning it also inhibits other members of the TAIRE kinase family in addition to CDK14. nih.govprobechem.com The TAIRE family includes CDK15, CDK16, CDK17, and CDK18. tocris.com
KiNativ profiling of HCT116 cells treated with this compound showed potent inhibition of CDK14, CDK16, CDK17, and CDK18. nih.gov While it is a potent inhibitor of CDK16 with an IC50 of 10 nM in a kinase activity assay, its interaction with other TAIRE members like CDK17 and CDK18 occurs at higher concentrations (around 1 μM). rndsystems.comtocris.com Unlike its covalent interaction with CDK14, the binding to other TAIRE kinases is reversible. nih.gov This pan-TAIRE inhibition profile is considered acceptable for research purposes, given the potential for functional redundancy among these kinases. nih.gov
Assessment of Off-Target Engagement, Including CDK2 and CDK10
While this compound demonstrates a bias towards the TAIRE kinase family, some off-target activity has been observed. nih.gov The most notable off-target is Cyclin-Dependent Kinase 2 (CDK2), another member of the CDK family. nih.govrndsystems.com
In a NanoBRET assay, this compound was found to inhibit CDK2 with an IC50 of 256 nM. nih.govmedchemexpress.com This interaction is reversible, as CDK2 does not possess a cysteine residue in its ATP-binding site equivalent to C218 in CDK14. nih.gov To a lesser extent, off-target activity has also been detected against CDK10. nih.gov Competition pull-down assays showed engagement of CDK10 at concentrations above 750 nM. nih.gov
Table 2: Off-Target Engagement of this compound
| Off-Target Kinase | Assay Type | IC50 (nM) | Nature of Interaction |
|---|---|---|---|
| CDK2 | NanoBRET | 256 nih.govmedchemexpress.com | Reversible |
| CDK10 | Pull-down | >750 nih.gov | Reversible |
Application of Advanced Cellular Target Engagement Assays (e.g., NanoBRET, Kinativ Profiling, Pull-down Assays)
A suite of advanced cellular assays has been instrumental in characterizing the target engagement of this compound.
NanoBRET Assay: This live-cell target engagement assay was crucial for quantitatively assessing the cellular potency of this compound. nih.gov It provided the IC50 values for both CDK14 (39.6 nM) and its off-target CDK2 (256 nM) in HCT116 cells. nih.govmedchemexpress.com The assay was also pivotal in demonstrating the irreversible nature of CDK14 binding through washout experiments. nih.gov
KiNativ Profiling: This chemoproteomic technique was used to assess the kinome-wide selectivity of this compound in HCT116 cells. nih.gov The results confirmed the potent inhibition of the TAIRE family kinases (CDK14, CDK16, CDK17, and CDK18) and identified the off-target activity against CDK2 and CDK10. nih.gov
Pull-down Assays: Competition pull-down assays, utilizing a biotinylated probe, were employed to verify the concentration-dependent binding of this compound to various CDK family kinases. nih.gov These experiments confirmed the complete engagement of CDK14 at concentrations of 500 nM and above. nih.gov Furthermore, washout experiments in conjunction with pull-down assays demonstrated the sustained engagement of CDK14 for up to 2 hours post-washout, while the inhibition of CDK2, CDK10, and CDK17 was reversed. nih.gov
Differentiation of Covalent and Reversible Binding Characteristics using FMF-04-159-R
To clearly distinguish between the covalent and reversible inhibitory effects of this compound, a reversible analog, FMF-04-159-R, was synthesized. nih.gov This control compound has a dimethylbutanamide group instead of the reactive acrylamide (B121943), preventing covalent bond formation. nih.gov
Comparing the activity of these two compounds provides clear insights. In biochemical binding assays, this compound and FMF-04-159-R showed similar potencies against CDK14 (IC50 = 86 nM and 149 nM, respectively), suggesting that reversible binding is the primary driver of potency in this type of assay. nih.gov However, in a ³³P kinase assay, which is more sensitive to the effects of covalent inhibition, this compound was approximately 10-fold more potent than FMF-04-159-R. nih.gov
In cellular NanoBRET assays, the difference was even more pronounced. FMF-04-159-R was about 5-fold less potent against CDK14 (IC50 = 563 nM) compared to this compound, and its inhibition was significantly reduced after washout (IC50 = 3417 nM). nih.gov This stark contrast highlights that the covalent bond formed by this compound enhances its cellular inhibition of CDK14. nih.gov
Furthermore, in competition pull-down assays, FMF-04-159-R failed to block the pull-down of CDK14 at concentrations up to 1 μM, unlike the complete blockage seen with this compound at 500 nM. nih.gov The similar potencies of both compounds against CDK2 (IC50 = 256 nM for this compound and 493 nM for FMF-04-159-R) are consistent with a reversible interaction with this off-target. nih.gov
Table 3: Comparison of this compound and FMF-04-159-R
| Parameter | This compound | FMF-04-159-R |
|---|---|---|
| CDK14 Inhibition | ||
| Biochemical IC50 (LanthaScreen) | 86 nM nih.gov | 140 nM tocris.com |
| Cellular IC50 (NanoBRET) | 39.6 nM nih.gov | 563 nM nih.gov |
| Cellular IC50 (NanoBRET with washout) | 56.3 nM nih.gov | 3417 nM nih.gov |
| CDK2 Inhibition | ||
| Cellular IC50 (NanoBRET) | 256 nM nih.gov | 493 nM nih.gov |
| Binding Nature | Covalent and Reversible | Reversible |
Mechanistic Dissection of Fmf 04 159 2’s Cellular Action
Elucidation of FMF-04-159-2’s Impact on Key Signaling Pathways
Modulation of the Wnt/β-catenin Signaling Cascade
This compound, a covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), has been shown to significantly attenuate the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in both embryonic development and the progression of certain cancers. nih.govresearchgate.net CDK14, in complex with Cyclin Y, plays a key role in this cascade by phosphorylating the Low-density-lipoprotein receptor-related protein 6 (LRP6). nih.govmedchemexpress.com This phosphorylation is a critical step for the activation of Wnt signaling. researchgate.net
Pharmacological inhibition of CDK14 by this compound has been demonstrated to suppress the progression and metastasis of triple-negative breast cancer (TNBC) by downregulating Wnt/β-catenin signaling. nih.gov Studies have shown that treatment with this compound can inhibit the clone formation of mammary basal cells and reduce the invasive capacity of breast cancer cells by targeting this pathway. nih.gov This highlights the importance of CDK14 as a therapeutic target within the Wnt signaling cascade. nih.gov
Influence on Interferon Signaling and STAT1 Expression
Recent research has uncovered a previously uncharacterized link between CDK14 and the interferon (IFN) signaling pathway. nih.gov Specifically, the inhibition of CDK14, either through genetic knockout or pharmacologically with this compound, has been found to control the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and other genes associated with interferon signaling. nih.gov
Interferon signaling is mediated through the Janus kinase (JAK)-STAT pathway, where the binding of interferons to their receptors leads to the activation of STAT proteins. nih.gov STAT1 is a critical component of this pathway, mediating the cellular response to both type I (IFN-α/β) and type II (IFN-γ) interferons. nih.govplos.org Studies have shown that IFNs can upregulate the expression of STAT1. nih.gov The finding that CDK14 ablation affects STAT1 expression suggests a potential crosstalk between the CDK14 and IFN-γ signaling pathways. nih.gov This novel connection points to a broader role for CDK14 in cellular regulation beyond its established function in the Wnt pathway.
Analysis of this compound Induced Cell Cycle Perturbations
Induction of G2/M Phase Cell Cycle Arrest
A significant cellular consequence of treatment with this compound is the induction of cell cycle arrest at the G2/M phase. nih.govrndsystems.comtocris.com This has been observed in various cancer cell lines. rndsystems.comtocris.com The cell cycle is a tightly regulated process with checkpoints to ensure the fidelity of cell division. medchemexpress.com The G2/M transition is a critical checkpoint that commits the cell to mitosis. medchemexpress.com
The ability of this compound to halt cells at this stage is a direct consequence of its inhibitory action on CDK14. researchgate.netnih.gov This suggests that CDK14 plays a supportive, though perhaps not driving, role in mitotic progression. nih.gov The arrest in the G2/M phase prevents cells from entering mitosis, thereby inhibiting proliferation. nih.gov
Role of CDK14 Inhibition in Mitotic Progression
CDK14, as part of the TAIRE family of kinases, is implicated in the regulation of the cell cycle. nih.govnih.gov Its inhibition by this compound impairs mitotic cell cycle progression. nih.gov While the precise mechanisms are still under investigation, it is understood that CDK14, in conjunction with Cyclin Y, contributes to the complex signaling network that governs mitosis. tocris.com
The Wnt/β-catenin pathway, which is modulated by CDK14, also has roles in regulating the formation and orientation of the mitotic spindle. tocris.com By inhibiting CDK14, this compound likely disrupts these downstream processes, contributing to the observed impairment of mitotic progression. nih.gov The pan-TAIRE kinase inhibition profile of this compound, which also targets other TAIRE kinases like CDK16, may also contribute to these effects, as these kinases are known to have overlapping functions in cell cycle control. rndsystems.comnih.gov
Identification and Characterization of Putative CDK14 Substrates
To better understand the cellular functions of CDK14, unbiased phosphoproteomics studies have been conducted using this compound and a reversible analog. researchgate.netnih.govnih.gov These studies have led to the identification of numerous putative substrates of CDK14. researchgate.netnih.gov By analyzing changes in protein phosphorylation following CDK14 inhibition, researchers can pinpoint proteins that are likely direct or indirect targets of CDK14's kinase activity.
One key identified substrate is LRP6, a co-receptor in the Wnt signaling pathway. nih.govmedchemexpress.com CDK14, in complex with Cyclin Y, directly phosphorylates LRP6, a crucial event for signal transduction. nih.gov Beyond LRP6, phosphoproteomic analyses have identified a broader range of potential substrates. nih.gov In one study, after minimizing off-target effects, 41 putative CDK14 substrates were identified. nih.gov Further in vitro kinase assays have confirmed that CDK14 can indeed phosphorylate several of these identified peptides. nih.gov The validation of these proteins as bona fide cellular substrates of CDK14 is an ongoing area of research that will further elucidate the diverse roles of this kinase. nih.gov
Comprehensive Phospho-proteomic Investigations Following this compound Treatment
To elucidate the specific cellular pathways modulated by this compound, comprehensive phospho-proteomic studies have been conducted. These investigations aim to identify the downstream substrates and signaling networks affected by the inhibitor's primary target, Cyclin-Dependent Kinase 14 (CDK14). researchgate.netnih.govnih.gov In a key study, researchers used this compound and a reversible analog to distinguish the effects of covalent CDK14 inhibition from off-target effects. nih.govnih.gov To isolate the consequences of permanent CDK14 binding, washout experiments were performed, which help to remove the reversibly bound compound, leaving only the covalently attached this compound. researchgate.netnih.govproteomexchange.org
The data from these studies, including volcano plots comparing treated versus control cells, are available in public repositories like ProteomeXchange under the identifier PXD012692, providing a resource for further investigation into CDK14 biology. proteomexchange.orgsinobiological.com
Table 1: Summary of Phospho-proteomic Findings for this compound
| Experimental Approach | Key Finding | Implication | Reference |
| Unbiased phospho-proteomics with washout conditions | Deconvolution of covalent CDK14-specific effects from reversible off-target binding. | Allows for precise identification of pathways modulated by CDK14 inhibition. | researchgate.netnih.govnih.gov |
| Analysis in HCT116 cells | Identification of numerous changes in protein phosphorylation. | Highlights the downstream signaling impact of this compound. | nih.gov |
| Identification of putative substrates | Suggests CDK14 has a supporting role in mitotic progression. | Points to specific proteins and processes regulated by CDK14 activity. | nih.govnih.govproteomexchange.org |
| Observation on mitotic progression | Covalent inhibition of CDK14 by this compound impairs mitotic cell cycle progression. | Establishes a functional consequence of target engagement in the cell cycle. | nih.gov |
Effects on Cellular Processes Beyond Proliferation
The activity of this compound extends to the regulation of cancer stem cells, a subpopulation of cells within a tumor that are critical for initiation, progression, and metastasis. Research has demonstrated that this compound can reduce the activity of breast stem cells. researchgate.net This is particularly relevant in the context of triple-negative breast cancer (TNBC), an aggressive subtype where CDK14 is often elevated. researchgate.netnih.govwhu.edu.cn
Pharmacological inhibition of CDK14 using this compound has been shown to suppress the progression and metastasis of TNBC. researchgate.netnih.govwhu.edu.cn The underlying mechanism for this effect is the attenuation of the Wnt/β-catenin signaling pathway, a critical pathway in both normal development and cancer. researchgate.netnih.govwhu.edu.cntandfonline.com By inhibiting CDK14, this compound disrupts this pathway, leading to a reduction in the colony-forming and regenerative capabilities of mammary basal cells, which are enriched for stem cell activity. researchgate.netnih.govwhu.edu.cn These findings highlight CDK14 as a significant regulator of mammary stem cell function and a promising therapeutic target in TNBC. nih.govwhu.edu.cn
Table 2: Effects of this compound on Breast Stem Cell Activity
| Cellular Process | Effect of this compound | Mechanism of Action | Cancer Type | Reference |
| Breast Stem Cell Activity | Reduction | Attenuation of Wnt/β-catenin signaling | Triple-Negative Breast Cancer (TNBC) | researchgate.netnih.gov |
| Colony Formation (Mammary Basal Cells) | Inhibition | Inhibition of Wnt/β-catenin signaling | Triple-Negative Breast Cancer (TNBC) | researchgate.netwhu.edu.cn |
| Regeneration Capacity (Mammary Basal Cells) | Reduction | Attenuation of Wnt/β-catenin signaling | Triple-Negative Breast Cancer (TNBC) | nih.govwhu.edu.cn |
| Tumor Progression & Metastasis | Suppression | Attenuation of Wnt/β-catenin signaling | Triple-Negative Breast Cancer (TNBC) | researchgate.netnih.govwhu.edu.cntargetmol.com |
In addition to its effects on stem cells, this compound has been shown to impact the invasion and migration of cancer cells, which are key processes in metastasis. Treatment with this compound inhibits the invasive ability of breast cancer cells. researchgate.net This action is also linked to the compound's ability to disrupt the Wnt/β-catenin signaling pathway. researchgate.net
Studies have confirmed that the pharmacological inhibition of CDK14 with this compound suppresses metastasis in models of TNBC. nih.govwhu.edu.cntargetmol.com The role of CDK14 in cell migration and invasion is further supported by related research; for instance, inhibiting the enzyme METTL1, whose activity is associated with CDK14 overexpression, was also found to delay cancer cell migration and invasion. researchgate.net While much of the research has focused on breast cancer, the involvement of CDK14 in cell migration and invasion has been noted in other cancers as well, such as esophageal cancer, suggesting a broader role for this kinase in promoting metastasis. researchgate.net
Preclinical Investigations of Fmf 04 159 2 in Model Systems
In Vitro Studies Using Diverse Cellular Models
Effects of FMF-04-159-2 on Proliferation in Colorectal Cancer Cell Lines (e.g., HCT116)
This compound was developed as a tool compound to investigate the consequences of CDK14 inhibition, a kinase implicated in several cancers, including colorectal cancer. nih.govnih.gov In proliferation assays using the HCT116 colorectal cancer cell line, this compound demonstrated weak anti-proliferative effects. nih.gov Its potency was found to be significantly lower than other multi-kinase inhibitors like AT7519. nih.gov
The mild cytotoxicity of this compound in HCT116 cells was considered an indicator of its selectivity for CDK14, as a highly selective inhibitor was expected to have minimal impact on HCT116 cell growth. nih.gov A comparison between this compound and its reversible analog (FMF-04-159-R) revealed a five-fold difference in the half-maximal inhibitory concentration (IC50), suggesting that the mild anti-proliferative activity is linked to its covalent binding mechanism. nih.gov The weak effects on proliferation may point to functional redundancy among cyclin-dependent kinases (CDKs) in driving the cell cycle in this cell line. nih.gov Phospho-proteomic studies in HCT116 cells treated with this compound indicated that the compound impairs mitotic cell cycle progression, further suggesting a supporting, rather than a driving, role for CDK14 in mitosis. nih.gov
Table 1: Anti-proliferative Activity of this compound in HCT116 Cells Use the slider to filter the data by IC50 value.
View Data
| Compound | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | HCT116 | CellTiter-Glo | >2500 | nih.gov |
| FMF-04-159-R | HCT116 | CellTiter-Glo | >10000 | nih.gov |
| FMF-03-198-2 | HCT116 | CellTiter-Glo | 12 | nih.gov |
| AT7519 | HCT116 | CellTiter-Glo | 132 | nih.govnih.gov |
Inhibition of Proliferation in Breast Cancer Cell Lines (e.g., MDA-MB-231)
In contrast to its mild effects on colorectal cancer cells, this compound has shown more pronounced activity in models of triple-negative breast cancer (TNBC). researchgate.net Studies using the MDA-MB-231 breast cancer cell line found that this compound effectively inhibited cell proliferation. researchgate.net
Pharmacological inhibition with this compound has been shown to suppress the progression and metastasis of TNBC. nih.gov The mechanism underlying this effect is attributed to the attenuation of the Wnt/β-catenin signaling pathway, which is crucial for both mammary organogenesis and oncogenesis. researchgate.netnih.gov By inhibiting CDK14, this compound reduces the activity of breast stem cells and inhibits the invasive capabilities of breast cancer cells. researchgate.net Cell cycle analysis confirmed that treatment with this compound leads to an accumulation of cells in the G2/M phase, consistent with its role as a CDK inhibitor. nih.gov
Table 2: Efficacy of this compound in MDA-MB-231 Breast Cancer Cells Use the dropdown to select and view specific data points.
View Data
| Parameter | Cell Line | Value | Finding | Source |
| IC50 | MDA-MB-231 | 202 nM | Effective inhibition of proliferation | researchgate.net |
| Mechanism | MDA-MB-231 | N/A | Attenuation of Wnt/β-catenin signaling | researchgate.netnih.gov |
| Cell Cycle Effect | MDA-MB-231 | N/A | G2/M phase accumulation | nih.gov |
Modulation of Alpha-Synuclein (B15492655) Levels in Human Embryonic Stem Cell (hESC)-Derived Neurons
Beyond oncology, this compound has been investigated for its potential in neurodegenerative diseases, specifically synucleinopathies like Parkinson's disease. nih.gov A key pathological feature of these diseases is the accumulation of the protein alpha-synuclein (α-Syn). frontiersin.org
In vitro studies using human embryonic stem cell (hESC)-derived cortical neurons demonstrated that treatment with this compound leads to a significant, dose-dependent reduction in the total concentration of α-Syn. researchgate.netresearchgate.net Following a six-day treatment period, ELISA quantification confirmed this pronounced decrease. researchgate.netnih.gov This finding suggests that inhibiting CDK14 is a viable pharmacological strategy for lowering α-Syn levels, a primary therapeutic goal in slowing the progression of synucleinopathies. researchgate.netnih.gov
Table 3: Effect of this compound on Alpha-Synuclein Levels in hESC-Derived Neurons This table illustrates the dose-dependent reduction of α-Syn after 6 days of treatment.
View Data
| Treatment Concentration | Outcome | Source |
| Vehicle Control | Baseline α-Syn levels | researchgate.net |
| Increasing Doses of this compound | Dose-dependent reduction in total α-Syn | researchgate.netresearchgate.net |
| ~100 nM | Lowered α-Syn levels to ~12% of vehicle-treated controls | biorxiv.org |
In Vivo Studies in Genetically Modified and Disease Animal Models
Impact of this compound on Synucleinopathy Phenotypes in Mouse Models
The promising in vitro results regarding α-Syn reduction were further explored in animal models of Parkinson's disease. stressmarq.com In a study using a transgenic mouse model that overexpresses the human A53T mutant α-Syn (PAC α-Syn A53T TG mice), continuous intracerebroventricular administration of this compound was performed for 28 days. stressmarq.comresearchgate.net
The treatment resulted in a notable reduction of total α-Syn in different soluble protein fractions isolated from the mouse brain. researchgate.net Furthermore, the inhibitor mitigated levels of C-terminally truncated (CTT) α-Syn, a form of the protein that has a higher propensity to aggregate and is associated with enhanced cytotoxicity. biorxiv.orgresearchgate.net Histological analysis of the hippocampal CA3 region confirmed a visible reduction in α-Syn accumulation in the brains of mice treated with this compound. researchgate.net These findings demonstrate that in vivo administration of the CDK14 inhibitor can engage its target in the brain and alleviate the burden of pathogenic forms of human α-Syn. researchgate.netresearchgate.net
Investigation of this compound's Role in Lung Development and Repair in Mice
The function of CDK14 in organ development and regeneration has been investigated in mice, revealing a critical role in the lungs. nih.gov Studies using the CDK14 inhibitor this compound, alongside genetic knockout models, have shown that CDK14 inhibition impacts lung development and repair. researchgate.netnih.gov
In embryonic mice, treatment with this compound led to a decrease in the pulmonary vessel covered area and a reduction in the number of alveolar epithelial cells. nih.gov In adult mice subjected to lung injury induced by bleomycin (B88199) or lipopolysaccharide, the inhibitor exacerbated lung damage and was associated with increased mortality. researchgate.netnih.gov Mechanistically, this compound was found to inhibit the proliferation of both epithelial and vascular endothelial cells in the lung, inducing cell cycle arrest at the G2/M phase. nih.gov Research suggests a potential crosstalk between CDK14 signaling and the interferon-gamma (IFN-γ) pathway, which is involved in lung repair. nih.gov
Analysis of Pulmonary Vascular and Epithelial Cell Response to this compound Treatment in Mice
In preclinical mouse models, the administration of the Cyclin-Dependent Kinase 14 (CDK14) inhibitor, this compound, has been shown to significantly impact the cellular components of the lung, particularly the pulmonary vasculature and epithelium. nih.gov Studies investigating its effects during embryonic lung development revealed that treatment with this compound leads to a notable reduction in the vascularized area of the lung. nih.gov
Specifically, there was a significant decrease in the expression of key vascular endothelial cell markers, including Endomucin (EMCN), ERG (ETS-related gene), and CD31. nih.gov Concurrently, the treatment affected the lung's epithelial cell population. A marked reduction was observed in the number of NKX2.1-positive lung epithelial progenitor cells. nih.gov Furthermore, the expression of the marker for alveolar type I (AT1) cells, Receptor for Advanced Glycation Endproducts (RAGE), was also significantly diminished following this compound administration. nih.gov These developmental alterations were observed to persist into adulthood, indicating a lasting impact on lung architecture. nih.gov
In models of lung injury induced by bleomycin, treatment with this compound exacerbated the damage. The inhibitor led to phenotypes characterized by increased cellular wall thickness, fibrosis, and a reduction in the EMCN-covered vascular area. nih.gov Similarly, there was a decrease in the number of NKX2.1-positive cells, SFTPC-positive (Surfactant Protein C, an AT2 cell marker) cells, and RAGE-positive AT1 cells in the injured lungs treated with the inhibitor. nih.gov These findings underscore the compound's significant influence on the integrity and regenerative capacity of both vascular and epithelial lung cells in mice. nih.gov
| Cell Type | Marker | Observed Effect of this compound Treatment in Mice | Reference |
|---|---|---|---|
| Pulmonary Vascular Endothelial Cells | EMCN (Endomucin) | Significant reduction in covered vascularized area and expression. | nih.gov |
| Pulmonary Vascular Endothelial Cells | ERG (ETS-related gene) | Significant reduction in expression. | nih.gov |
| Pulmonary Vascular Endothelial Cells | CD31 | Significant reduction in expression. | nih.gov |
| Lung Epithelial Progenitor Cells | NKX2.1 | Significant reduction in cell number. | nih.gov |
| Alveolar Type I (AT1) Cells | RAGE | Significant reduction in expression and covered area. | nih.gov |
| Alveolar Type II (AT2) Cells | SFTPC | Reduction in cell number after bleomycin-induced injury. | nih.gov |
Comparison of this compound Effects with Genetic Ablation of Cdk14 in Animal Models
The biological consequences of pharmacologically inhibiting CDK14 with this compound show a remarkable consistency with those observed following the genetic knockout of the Cdk14 gene in mice. nih.gov This parallel provides strong evidence that the primary in vivo effects of this compound are mediated through its intended target, CDK14.
In studies of lung development and repair, both the genetic ablation of Cdk14 and treatment with this compound resulted in an equivalent phenotype: a reduction in the pulmonary vessel-covered area and a decreased number of epithelial cells. nih.govresearchgate.net Following lung injury, both the knockout mice and the inhibitor-treated mice exhibited higher mortality and more severe lung damage. nih.govresearchgate.net Mechanistically, the inhibition of epithelial and vascular endothelial cell proliferation, leading to cell cycle arrest at the G2/M phase, was a common feature of both Cdk14 ablation and this compound treatment. nih.gov
This congruence extends to other biological systems. In preclinical models of synucleinopathy, relevant to Parkinson's disease, both genetic reduction of Cdk14 and pharmacological inhibition with this compound led to a decrease in the levels of total and pathologically aggregated α-Synuclein in mouse and human neurons. biorxiv.orgbiorxiv.org The inhibitor was effective at reducing α-Synuclein in human embryonic stem cell-derived neurons and mitigating pathology in rat cortical neurons. biorxiv.orgbiorxiv.org These parallel outcomes across different model systems and cell types strongly suggest that this compound serves as a reliable chemical tool that faithfully mimics the effects of genetic Cdk14 loss. nih.govbiorxiv.org
| Biological Context | Effect of Cdk14 Genetic Ablation/Reduction | Effect of this compound Pharmacological Inhibition | Reference |
|---|---|---|---|
| Mouse Lung Development | Reduced pulmonary vessel covered area and epithelial cell number. | Reduced pulmonary vessel covered area and epithelial cell number. | nih.gov |
| Mouse Lung Injury Repair | Increased mortality, more severe lung damage, inhibited cell proliferation. | Increased mortality, more severe lung damage, inhibited cell proliferation. | nih.govresearchgate.net |
| Cell Cycle (Epithelial & Endothelial Cells) | Induced cell cycle arrest at G2/M phase. | Induced cell cycle arrest at G2/M phase. | nih.gov |
| Synucleinopathy Models (Neurons) | Mitigated neuropathological and neurobehavioral sequelae; decreased α-Synuclein. | Decreased total and pathologically aggregated α-Synuclein. | biorxiv.orgbiorxiv.org |
Deconvolution of CDK14-Specific Biological Effects in Complex Biological Systems
This compound was developed as a tool compound that covalently targets CDK14, possessing a selectivity profile biased towards the TAIRE kinase family (CDK14, 15, 16, 18). nih.govnih.gov However, like many kinase inhibitors, it is not perfectly specific and can interact with off-target proteins. tocris.com Therefore, deconvoluting the biological effects that are exclusively due to CDK14 inhibition from those caused by off-target activity is critical for accurately understanding CDK14's function. nih.gov
To achieve this, researchers have employed specific experimental strategies. One key method involves the use of washout conditions. Because this compound binds covalently to CDK14, its inhibitory effect is sustained even after the compound is washed away from the cells. nih.govtocris.com In contrast, its effects on non-covalent off-targets would diminish after washout. This approach helps to isolate the consequences of irreversible CDK14 engagement. nih.gov
Another powerful deconvolution strategy is the use of a reversible analog, FMF-04-159-R. nih.gov This control compound is structurally similar to this compound but lacks the reactive group for covalent bond formation. Comparing the cellular effects of the covalent inhibitor to its reversible counterpart allows researchers to distinguish the effects stemming from sustained, irreversible inhibition of CDK14 from the transient effects on both CDK14 and its off-targets. nih.gov For instance, studies showed that the cellular inhibition of CDK14 by this compound was sustained after washout, whereas the inhibition by the reversible analog was significantly reduced. nih.gov
These deconvolution experiments have suggested that while CDK14 plays a supporting role in processes like mitotic progression, some observed effects of this compound may be due to the inhibition of other kinases. nih.govnih.gov For example, in HCT116 colon cancer cells that had CDK14 genetically knocked out, treatment with this compound still resulted in a modest accumulation of cells in the G2/M phase of the cell cycle. nih.gov This indicates that non-CDK14 targets of the compound also contribute to this specific cellular effect, highlighting the importance of such deconvolution studies in precisely defining the biological role of CDK14. nih.gov
Fmf 04 159 2 As a Chemical Probe in Kinase Research
Contribution of FMF-04-159-2 to the Functional Annotation of CDK14
This compound is a covalent inhibitor that specifically targets CDK14, a member of the TAIRE kinase family that has been historically understudied and lacks extensive functional annotation. nih.govnih.govresearchgate.netproteomexchange.org The development of this tool compound has been a crucial step forward in elucidating the cellular functions of CDK14. nih.govnih.gov
Through the use of this compound, researchers have been able to investigate the consequences of inhibiting CDK14 activity. Studies have shown that this compound potently inhibits CDK14 in cellular assays. nih.govrndsystems.comprobechem.comtocris.comfishersci.co.ukrndsystems.commedchemexpress.com This covalent binding is sustained even after the compound is washed out, a key feature that allows for the specific study of CDK14 inhibition. nih.govrndsystems.comprobechem.comtocris.comfishersci.co.ukrndsystems.com
Research utilizing this compound has suggested a role for CDK14 in the regulation of the cell cycle, particularly in mitotic progression. nih.govproteomexchange.org Inhibition of CDK14 by this compound leads to cell cycle arrest at the G2/M phase in cancer cell lines. rndsystems.comtocris.comfishersci.co.ukrndsystems.com Furthermore, phosphoproteomics investigations using this inhibitor have helped to identify potential substrates of CDK14, providing valuable insights into its signaling pathways. nih.govnih.govproteomexchange.org These findings indicate that CDK14 likely plays a supportive, rather than a driving, role in mitosis and cell division. nih.gov The weak antiproliferative effects observed with this compound suggest potential functional redundancy among cyclin-dependent kinases (CDKs) in these processes. nih.gov
Role of this compound in Unraveling the Biology of the TAIRE Kinase Family
The TAIRE kinase family, named for a characteristic amino acid sequence, includes CDK14, CDK15, CDK16, CDK17, and CDK18. nih.gov These kinases have been challenging to study due to a lack of specific inhibitors. This compound, while being a potent covalent inhibitor of CDK14, also exhibits a pan-TAIRE family specificity, meaning it can inhibit other members of this family as well. nih.govprobechem.com
This compound potently inhibits CDK16 and also shows activity against CDK17 and CDK18 at higher concentrations. nih.govrndsystems.comtocris.comfishersci.co.ukrndsystems.com This broader activity profile has been deemed acceptable by researchers, given the potential for functional redundancy among the TAIRE kinases. nih.gov The compound has been used to probe the collective functions of this kinase subfamily.
It is important to note that this compound also demonstrates some off-target activity against other kinases, most notably CDK2. nih.govrndsystems.comtocris.comfishersci.co.ukrndsystems.comcaymanchem.com However, the interaction with CDK2 is reversible, a key distinction from its covalent binding to CDK14. nih.gov
Methodological Best Practices for Utilizing this compound as a Pharmacological Tool
To ensure the accurate interpretation of experimental results using this compound, specific methodological considerations are crucial.
Importance of Washout Conditions for Assessing Covalent Binding
A key feature of this compound is its covalent and irreversible binding to CDK14. nih.govprobechem.com This is in contrast to its reversible binding to other kinases like CDK2. To specifically isolate the effects of covalent CDK14 inhibition, performing washout experiments is essential. nih.govproteomexchange.org In such experiments, cells are treated with the compound, which is then removed from the medium (washed out). The sustained inhibition of CDK14 after washout confirms the covalent interaction and helps to distinguish its specific effects from the transient, non-covalent inhibition of other kinases. nih.govrndsystems.comprobechem.comtocris.comfishersci.co.ukrndsystems.com For instance, the cellular IC50 (the concentration at which 50% of the kinase is inhibited) for CDK14 remains relatively stable after a two-hour washout, while the IC50 for the reversible control compound increases significantly. nih.govprobechem.com
Strategic Use of Reversible Analogs in Experimental Design
To further deconvolve the specific consequences of covalent CDK14 inhibition, the use of a reversible analog, FMF-04-159-R, is highly recommended. nih.govrndsystems.comtocris.comfishersci.co.ukrndsystems.com This control compound is structurally similar to this compound but lacks the reactive group responsible for covalent bond formation. By comparing the cellular effects of this compound with those of FMF-04-159-R, researchers can more confidently attribute specific outcomes to the covalent inhibition of CDK14. nih.gov For example, the inhibitory effect of FMF-04-159-R on CDK14 is significantly reduced after washout, highlighting the importance of the covalent interaction for sustained target engagement. nih.gov
Implications for the Study of Kinase Signaling Networks
The development and characterization of this compound have significant implications for the broader study of kinase signaling networks. caymanchem.com Kinases are crucial regulators of a vast array of cellular processes, and dysregulation of their activity is implicated in numerous diseases. Chemical probes like this compound are invaluable for dissecting the complex and often redundant roles of individual kinases within these intricate networks.
By providing a means to specifically and covalently inhibit CDK14, this compound allows for a more precise interrogation of its downstream signaling pathways. The use of this compound in combination with techniques like phosphoproteomics enables the identification of direct and indirect substrates of CDK14, helping to map its position and function within the larger kinome. nih.govnih.govproteomexchange.org The insights gained from studying CDK14 and the TAIRE family with this tool can inform our understanding of related kinases and their roles in health and disease.
Future Research Trajectories and Unaddressed Questions for Fmf 04 159 2 Research
Deeper Exploration of FMF-04-159-2's Kinome-Wide Selectivity Profile
A crucial aspect of characterizing any chemical probe is understanding its selectivity across the entire kinome. This compound was designed as a covalent inhibitor that specifically targets CDK14. nih.govresearchgate.net However, like many kinase inhibitors, it exhibits activity against other kinases. Initial characterization revealed that this compound possesses a "pan-TAIRE kinase-biased selectivity profile," potently inhibiting not only CDK14 but also other members of the TAIRE family (CDK16, CDK17, and CDK18). nih.govprobechem.com
Further investigation using KiNativ profiling and NanoBRET assays confirmed its potent, sustained covalent inhibition of CDK14 and identified reversible off-target activity against CDK2 and, to a lesser extent, CDK10. nih.gov The inhibition of CDK2 is notable, as it is a key regulator of the cell cycle. nih.govthieme-connect.com The development of this compound was an improvement over earlier compounds, showing reduced cytotoxicity, which may be linked to its increased selectivity for TAIRE kinases. nih.gov
Future research must continue to map the selectivity of this compound with greater precision and across a wider range of cellular contexts. Understanding the full spectrum of its targets is essential for deconvoluting which observed biological effects are due to CDK14 inhibition versus off-target effects. This is particularly important for interpreting cellular phenotypes, such as the G2/M phase arrest observed in cancer cell lines, which could be influenced by the compound's reversible inhibition of CDK2. nih.govtocris.com The use of its reversible analog, FMF-04-159-R, is a critical control in these experiments to distinguish between covalent CDK14 engagement and reversible off-target binding. nih.govnih.gov
Table 1: Inhibitory Activity of this compound Against Selected Kinases
| Target Kinase | Assay Type | IC50 (nM) | Nature of Inhibition | Citation |
|---|---|---|---|---|
| CDK14 | NanoBRET (cellular) | 39.6 | Covalent | nih.govmedchemexpress.com |
| CDK14 | NanoBRET (washout) | 56.3 | Covalent | nih.govprobechem.com |
| CDK14 | Kinase Activity | 86 - 88 | - | probechem.comtocris.com |
| CDK16 | Kinase Activity | 10 | - | tocris.com |
| CDK2 | NanoBRET (cellular) | 256 | Reversible | nih.govtocris.commedchemexpress.com |
| CDK17 | Kinase Activity | Inhibited at 1 µM | - | tocris.com |
| CDK18 | Kinase Activity | Inhibited at 1 µM | - | tocris.com |
Investigation of Novel Biological Pathways Regulated by CDK14 and Targeted by this compound
The functional annotation of CDK14 and the TAIRE kinase family is incomplete. nih.govresearchgate.net this compound provides a unique opportunity to uncover novel signaling pathways regulated by CDK14. Current research has identified several key pathways:
Wnt/β-catenin Signaling: Pharmacological inhibition of CDK14 with this compound has been shown to suppress the progression and metastasis of triple-negative breast cancer (TNBC) by attenuating Wnt/β-catenin signaling. researchgate.netnih.gov This highlights CDK14 as a crucial regulator in mammary development and a potential therapeutic target in Wnt-driven cancers. nih.gov
Cell Cycle Regulation: Studies using this compound suggest that CDK14 plays a supporting role in cell cycle progression, particularly in mitosis. nih.govnih.gov Treatment with the inhibitor leads to cell cycle arrest at the G2/M phase in cancer cell lines. tocris.comnih.gov
Lung Development and Repair: Recent findings indicate a role for CDK14 in organ development. Both genetic knockout of Cdk14 and its inhibition by this compound in mice led to impaired lung development and repair after injury. nih.gov Mechanistically, this was linked to cell cycle arrest and a previously uncharacterized CDK14-IFN-γ signaling axis, suggesting crosstalk between CDK14 and interferon signaling. nih.gov
Synucleinopathy: In the context of neurodegenerative diseases, this compound was used to demonstrate that inhibiting CDK14 can reduce levels of α-Synuclein (α-Syn), a protein central to Parkinson's disease pathology. researchgate.netbiorxiv.org This points to CDK14 as a pharmacologically tractable target for synucleinopathies, though the mechanism appears to be indirect, affecting SNCA transcript and α-Syn protein maintenance rather than direct phosphorylation. biorxiv.org
Future studies should employ unbiased approaches, such as phosphoproteomics, to identify new substrates and downstream effectors of CDK14. nih.govnih.gov Exploring the role of CDK14 in other developmental and disease processes where pathways like Wnt and interferon signaling are critical will be a fruitful avenue of research.
Characterization of Resistance Mechanisms or Adaptive Responses to CDK14 Inhibition by this compound
As with any targeted therapy, understanding potential mechanisms of resistance or adaptation is paramount. Currently, there is limited information on cellular resistance mechanisms specifically to this compound. Research has shown that CDK14 knockdown can re-sensitize paclitaxel-resistant ovarian cancer cells by decreasing the expression of the multidrug resistance protein MDR1. researchgate.net This suggests that inhibiting CDK14 could be a strategy to overcome resistance to other chemotherapies.
However, adaptive responses to CDK14 inhibition itself remain an open question. Potential mechanisms could include:
Upregulation of other functionally redundant TAIRE family kinases.
Activation of bypass signaling pathways that compensate for the loss of CDK14 activity.
Mutations in CDK14 that prevent the covalent binding of this compound.
A key consideration is the compound's off-target activity. The reversible inhibition of CDK2 could represent a confounding factor or a source of adaptive response. nih.gov For instance, the mild cytotoxicity of this compound has been potentially attributed to its residual off-target activity on CDK2. nih.gov Future long-term studies with this compound in various cancer models are needed to induce and characterize resistance, which will be critical for predicting clinical outcomes and developing combination therapies.
Development of Refined Chemical Probes Based on this compound's Scaffold
This compound is a valuable first-generation tool compound, but there is room for improvement. nih.gov Its scaffold, a 4-amino-1H-pyrazole, is a common motif in kinase inhibitors. nih.gov The structure-activity relationship (SAR) studies that led to this compound provide a roadmap for developing more refined probes. nih.gov
The primary goals for future chemical probe development include:
Increased Selectivity: While the pan-TAIRE profile is considered acceptable due to functional redundancy, developing inhibitors with greater selectivity for CDK14 over other TAIRE kinases, and especially over CDK2, would create more precise tools. nih.gov This would help to definitively assign biological functions to CDK14.
Modulating Covalency: The covalent nature of this compound is key to its sustained inhibition. tocris.com However, developing a suite of probes with varying reactivity or reversible binding modes based on the same scaffold would be highly valuable for research. The existing reversible analog, FMF-04-159-R, is an essential first step in this direction. tocris.com
The SAR analysis of the 4-amino-1H-pyrazole series can also inform the development of inhibitors for other kinases by providing insights into how to design out CDK14 activity, thereby avoiding off-target effects in other drug discovery programs. nih.gov
Broader Understanding of TAIRE Kinase Functional Redundancy and Specificity
The TAIRE kinases (CDK14, CDK15, CDK16, CDK17, CDK18) are an understudied branch of the CDK family, named for a conserved "TAIRE" sequence motif. nih.govnih.govguidetopharmacology.org A significant challenge in studying them is their potential for functional redundancy. nih.gov The observation that this compound has a pan-TAIRE inhibition profile, yet often produces mild phenotypes, supports this idea. nih.gov It suggests that the inhibition of multiple TAIRE kinases may be necessary to elicit a strong biological response.
Future research must aim to dissect the specific versus redundant roles of each TAIRE family member. This will require the development of highly selective inhibitors for each individual TAIRE kinase, a challenging but necessary goal. Comparing the effects of these selective probes against a pan-TAIRE inhibitor like this compound will be crucial. Investigating the expression patterns and interacting partners (e.g., cyclins) of each TAIRE kinase in different tissues and disease states will also provide clues to their specific functions. csic.es Addressing these questions will clarify the therapeutic hypothesis for targeting this kinase subfamily in various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
